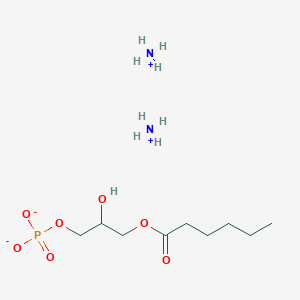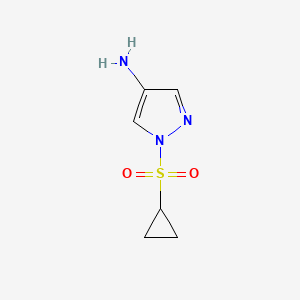
1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (aMMoniuM salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) is a lysophosphatidic acid (LPA) derivative. It is a phospholipid with a glycerol backbone, a hexanoyl group at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphate group at the sn-3 position. This compound is known for its role in various biological processes and is used in scientific research for its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) can be synthesized through the esterification of glycerol-3-phosphate with hexanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions. The product is then purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of 1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) involves large-scale esterification processes. The reaction conditions are optimized for high yield and purity, often using automated systems for precise control of temperature, pH, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the sn-2 position can be oxidized to form a ketone.
Reduction: The phosphate group can be reduced to form a phosphite.
Substitution: The hexanoyl group can be substituted with other acyl groups through transesterification.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acid or base catalysts are used in transesterification reactions.
Major Products Formed
Oxidation: Formation of 1-hexanoyl-2-keto-sn-glycero-3-phosphate.
Reduction: Formation of 1-hexanoyl-2-hydroxy-sn-glycero-3-phosphite.
Substitution: Formation of various acyl-substituted derivatives.
Aplicaciones Científicas De Investigación
1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) is widely used in scientific research due to its role in:
Chemistry: Studying the properties and reactions of phospholipids.
Biology: Investigating cell signaling pathways and membrane dynamics.
Medicine: Exploring its potential as a biomarker for diseases and its role in drug delivery systems.
Industry: Used in the formulation of cosmetics and pharmaceuticals.
Mecanismo De Acción
1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) exerts its effects by binding to G-protein coupled receptors (GPCRs) on the cell surface. This binding activates various intracellular signaling pathways, leading to effects such as cell proliferation, smooth muscle contraction, and neurotransmitter release. The compound’s interaction with GPCRs is crucial for its role in cellular communication and regulation .
Comparación Con Compuestos Similares
Similar Compounds
1-oleoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt): Another LPA derivative with an oleoyl group instead of a hexanoyl group.
1-palmityl-2-hydroxy-sn-glycero-3-phosphate (sodium salt): Contains a palmityl group at the sn-1 position.
1-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt): Features an octadecyl group.
Uniqueness
1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) is unique due to its specific acyl chain length, which influences its interaction with cellular membranes and receptors. This specificity makes it a valuable tool in research for understanding the structure-activity relationships of phospholipids .
Propiedades
IUPAC Name |
diazanium;(3-hexanoyloxy-2-hydroxypropyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19O7P.2H3N/c1-2-3-4-5-9(11)15-6-8(10)7-16-17(12,13)14;;/h8,10H,2-7H2,1H3,(H2,12,13,14);2*1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCGNSDRQMUKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[NH4+].[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H25N2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine](/img/structure/B12081745.png)





![Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12081799.png)



![O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)


